molecular formula C15H18N2O2 B6424945 N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-2,2-dimethylpropanamide CAS No. 2034612-24-1

N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-2,2-dimethylpropanamide

Cat. No.: B6424945
CAS No.: 2034612-24-1
M. Wt: 258.32 g/mol
InChI Key: PKPHHKJRGQZUAC-UHFFFAOYSA-N
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Description

N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-2,2-dimethylpropanamide is an organic compound that features a unique structure combining a furan ring, a pyridine ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-2,2-dimethylpropanamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan and pyridine intermediates, which are then coupled through a series of reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The pyridine ring can be reduced to piperidine derivatives under hydrogenation conditions.

    Substitution: The amide group can participate in nucleophilic substitution reactions, forming different amide derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas with a palladium on carbon catalyst is commonly used.

    Substitution: Nucleophiles such as amines or alcohols can react with the amide group in the presence of a base.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various amide derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-2,2-dimethylpropanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

This compound may exhibit biological activity due to the presence of the furan and pyridine rings, which are known to interact with biological targets. It could be investigated for potential antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structure suggests it could interact with various enzymes or receptors, making it a candidate for further pharmacological studies.

Industry

In the materials science industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique electronic properties of the furan and pyridine rings.

Comparison with Similar Compounds

Similar Compounds

    N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-2,2-dimethylpropanamide: can be compared to other compounds with similar structures, such as:

Properties

IUPAC Name

N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-15(2,3)14(18)17-9-11-7-12(10-16-8-11)13-5-4-6-19-13/h4-8,10H,9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKPHHKJRGQZUAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC1=CC(=CN=C1)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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